![molecular formula C6H3ClN2S B3028505 4-Chlorothiazolo[4,5-C]pyridine CAS No. 214045-74-6](/img/structure/B3028505.png)

4-Chlorothiazolo[4,5-C]pyridine

説明

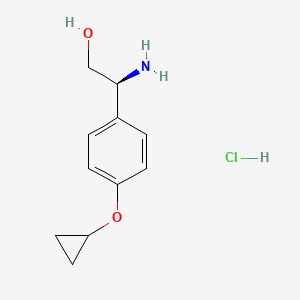

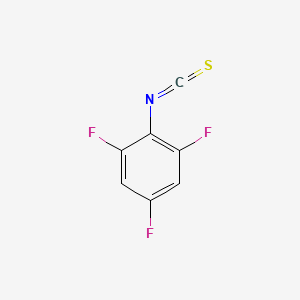

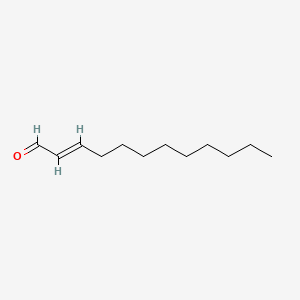

4-Chlorothiazolo[4,5-C]pyridine is a chemical compound with the molecular formula C6H3ClN2S and a molecular weight of 170.62 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, a related compound, thiazolo[5,4-b]pyridine, has been synthesized from commercially available substances in seven steps . The process involved the design and synthesis of 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues .Molecular Structure Analysis

The molecular structure of this compound consists of a thiazolo[4,5-C]pyridine core with a chlorine atom attached . The InChI code for this compound is 1S/C6H4ClN2S/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3,10H .Physical And Chemical Properties Analysis

This compound is stored under inert gas (nitrogen or Argon) at 2-8°C . Its molecular weight is 170.62 .科学的研究の応用

1. Photophysical Properties and Complex Formation

- Research on cyclopalladated complexes of 4-aryl-2,1,3-benzothiadiazoles, including chloro-coordinated cyclometallated complexes, has revealed significant insights into their photophysical properties. These complexes, which can be related to 4-Chlorothiazolo[4,5-C]pyridine, demonstrate intense absorption and fluorescence emission in solution, indicating potential applications in photophysics and material science (Mancilha et al., 2011).

2. Synthesis of Intermediates for Bivalent Thiazolopyrimidines

- A study on the synthesis of 2-amino-7-chlorothiazolo[5,4-d]pyrimidines, through a single-step process, has demonstrated the efficient production of intermediates for bivalent thiazolopyrimidines. This advancement is pivotal for further chemical synthesis and applications in various scientific domains (Liu et al., 2005).

3. Energetic Material Synthesis

- The synthesis of a pyridine-based energetic material, specifically 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide, showcases the potential of related compounds like this compound in the field of materials science, particularly in the development of high-density and high-energy materials (Ma et al., 2018).

4. Electrochromic Material Development

- The exploration of chalcogenodiazolo[3,4-c]pyridine-based donor-acceptor-type conjugated polymers for electrochromic applications underscores the significance of related compounds like this compound in developing new materials with unique electrochemical and electrochromic properties (Jian et al., 2018).

5. Development of Novel Electron Acceptors

- Research on Thiadiazolo[3,4-c]pyridine as an electron acceptor for green donor-acceptor-type electrochromic polymers highlights the potential applications of this compound analogs in developing novel materials with enhanced coloration efficiency and fast switching times, beneficial in electrochromics and display technologies (Ming et al., 2015).

作用機序

Target of Action

It is known that thiazolo[4,5-b]pyridines, a closely related class of compounds, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres , suggesting they may interact with purine-binding proteins or enzymes.

Mode of Action

The ability of thiazolo[4,5-b]pyridines to interact with a wide range of receptor targets suggests that they may exert their effects through multiple mechanisms . The appearance of qualitatively new properties of the annulated molecules and increasing possibilities for pharmacophore group alteration in different positions may become the factors of crucial importance .

Biochemical Pathways

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities, suggesting they may impact multiple biochemical pathways .

Pharmacokinetics

The ADME properties of 4-Chlorothiazolo[4,5-C]pyridine are as follows :

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

将来の方向性

While specific future directions for 4-Chlorothiazolo[4,5-C]pyridine were not found, research on related thiazolo[5,4-b]pyridine derivatives has shown promise in the development of potent phosphoinositide 3-kinase inhibitors . This suggests potential future directions in the exploration of this compound’s biological activity and potential therapeutic applications.

特性

IUPAC Name |

4-chloro-[1,3]thiazolo[4,5-c]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-8-6)10-3-9-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOVCABFBSNNJGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1SC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00711629 | |

| Record name | 4-Chloro[1,3]thiazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00711629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214045-74-6 | |

| Record name | 4-Chloro[1,3]thiazolo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00711629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

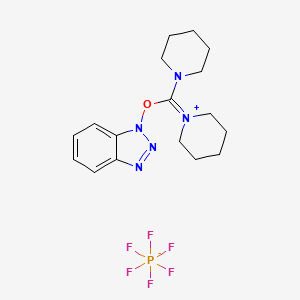

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3s,4r)-3-{[(2h-1,3-Benzodioxol-5-Yl)oxy]methyl}piperidin-4-Yl]-2-Fluoro-N-[(1h-Pyrazol-5-Yl)methyl]benzamide](/img/structure/B3028431.png)

![1,3,5-Tris[4-[(E)-2-(2,6-di-tert-butylpyrylium-4-yl)vinyl]phenyl]benzene Tetrafluoroborate](/img/structure/B3028432.png)

![(S)-1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethanamine hydrochloride](/img/structure/B3028438.png)